1-[1-(1H-imidazol-2-yl)propyl]piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[1-(1H-imidazol-2-yl)propyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-9(10-12-3-4-13-10)14-7-5-11-6-8-14/h3-4,9,11H,2,5-8H2,1H3,(H,12,13) |
InChI Key |
JIGHAWUVKWARAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Reactivity of 1 1 1h Imidazol 2 Yl Propyl Piperazine and Its Analogs
Synthetic Pathways to the 1-[1-(1H-imidazol-2-yl)propyl]piperazine Core
The construction of the target molecule, this compound, involves the strategic assembly of its three key components: the imidazole (B134444) ring, the propyl linker, and the piperazine (B1678402) ring. The synthetic approach can be either linear, where the fragments are built sequentially, or convergent, where the imidazole-propyl and piperazine moieties are synthesized separately and then coupled.
The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. nih.gov Its synthesis is a well-established area of heterocyclic chemistry, with several named reactions providing access to substituted imidazoles. sciencepublishinggroup.comresearchgate.net The imidazole moiety is a key component in many natural products, such as histidine and purine, and its synthesis is crucial in drug discovery. sciencepublishinggroup.comnih.gov
Common strategies for forming the 2-substituted imidazole core relevant to the target molecule include:
Debus Synthesis: This one-pot reaction combines a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (propanal), and ammonia. While classic, modern variations offer improved yields and conditions for creating polysubstituted imidazoles. researchgate.net
From α-Halo Ketones: The reaction of an α-halo ketone with an amidine is a versatile method for producing 2-substituted imidazoles. For the target structure, this would involve a reagent like 2-chloropentan-3-one (B101064) reacting with formamidine.
Copper-Catalyzed Diamination of Alkynes: A modern approach involves the copper-catalyzed reaction of terminal alkynes with amidines, which can provide regioselective synthesis of 1,2,4-trisubstituted imidazoles. organic-chemistry.org
Multicomponent Reactions: One-pot syntheses using catalysts like molecular iodine or ionic liquids can efficiently produce highly substituted imidazoles from simple starting materials. sciencepublishinggroup.comresearchgate.net A reaction between an aldehyde, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) is a common example. researchgate.net
A plausible starting point for the imidazole portion of the target molecule would be the synthesis of 2-propyl-1H-imidazole from butanal, glyoxal, and ammonia, or through other modern, high-yield multicomponent reactions. researchgate.netorganic-chemistry.org
Table 1: Selected Methods for Imidazole Synthesis
| Method | Key Reagents | Description | Citation |
| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | A classic one-pot reaction for forming substituted imidazoles. | researchgate.net |
| From α-Halo Ketones | α-Halo Ketone, Amidine | A versatile method for creating specific substitution patterns on the imidazole ring. | nih.gov |
| Copper-Catalyzed Cyclization | Terminal Alkyne, Amidine, Copper Catalyst | A modern method for the regioselective diamination of alkynes to form imidazoles. | organic-chemistry.org |
| Ionic Liquid-Based Synthesis | Aldehyde, 1,2-Dicarbonyl, Ammonium Acetate | An improved one-pot synthesis using a room temperature ionic liquid as a catalyst-free medium. | organic-chemistry.org |
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is a ubiquitous scaffold in medicinal chemistry. nih.gov The synthesis of the piperazine ring itself can be achieved through several methods, though often a pre-formed piperazine is functionalized.
Key strategies for piperazine ring synthesis include:
From Diamines and Dihalides: The reaction of an ethylenediamine (B42938) derivative with a 1,2-dihaloethane derivative is a classical approach.
From Diethanolamine (B148213): Cyclization of diethanolamine or its derivatives is a common industrial method. mdpi.com
Reductive Cyclization of Dioximes: A modern approach involves the double Michael addition of a primary amine to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime to form a polysubstituted piperazine ring. nih.gov
Palladium-Catalyzed Cyclization: Modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed cyclization of a propargyl unit with various diamine components. organic-chemistry.org
More commonly in drug synthesis, piperazine itself or a mono-protected derivative (e.g., N-Boc-piperazine) is used as a nucleophile to be functionalized. mdpi.comnih.gov The use of a protecting group like tert-butoxycarbonyl (Boc) is crucial for achieving selective mono-alkylation or mono-acylation. researchgate.net Direct functionalization of the carbon atoms of the piperazine ring is more challenging but has seen recent advances through C-H functionalization techniques, often employing photoredox catalysis. mdpi.comencyclopedia.pub
The assembly of the final this compound molecule requires the covalent linkage of the imidazole and piperazine moieties via a three-carbon propyl chain. This is typically achieved by reacting a piperazine derivative with a propyl fragment bearing the imidazole and a suitable leaving group.
Plausible coupling strategies include:
Nucleophilic Substitution: The most direct route involves the reaction of piperazine (or N-Boc-piperazine) with a pre-formed 2-(1-halopropyl)-1H-imidazole or 2-(1-tosyloxypropyl)-1H-imidazole. The halide or tosylate acts as a leaving group, and the piperazine nitrogen acts as the nucleophile. This is a standard N-alkylation reaction. mdpi.comnih.gov For instance, 1-(3-chlorophenyl)piperazine (B195711) can be alkylated with 1-bromo-3-chloropropane. tdcommons.orgnih.gov
Reductive Amination: An alternative strategy involves the reaction of a piperazine with an aldehyde. In this case, 2-(1-oxopropyl)-1H-imidazole (1-(1H-imidazol-2-yl)propan-1-one) could be reacted with piperazine under reductive conditions using reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). mdpi.commdpi.com This method avoids the formation of quaternary ammonium by-products that can occur in direct alkylation. researchgate.net
The choice between these methods depends on the availability of starting materials and the desire to control selectivity, particularly to avoid di-alkylation of the piperazine ring. Using a large excess of piperazine or a mono-protected piperazine derivative can favor the desired mono-substituted product. nih.govresearchgate.net
Table 2: Key Coupling Reactions for Linker Introduction
| Reaction Type | Piperazine Reagent | Imidazole-Propyl Reagent | Key Conditions | Citation |
| Nucleophilic Substitution | Piperazine or N-Boc-piperazine | 2-(1-Halopropyl)-1H-imidazole | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | mdpi.comnih.gov |
| Reductive Amination | Piperazine or N-Boc-piperazine | 1-(1H-imidazol-2-yl)propan-1-one | Reducing Agent (e.g., NaBH(OAc)₃) | mdpi.commdpi.com |
Chemical Transformations and Derivatization Methodologies
Once the this compound core is synthesized, the secondary amine of the piperazine ring is a prime site for further functionalization. This allows for the creation of a library of analogs with diverse properties.
The unsubstituted nitrogen atom of the piperazine ring in the title compound is nucleophilic and can readily react with various electrophiles. ambeed.comresearchgate.net This allows for the introduction of a wide range of substituents.
N-Alkylation: Reaction with alkyl halides (e.g., alkyl bromides or chlorides) or sulfonates (mesylates, tosylates) in the presence of a base introduces an alkyl group. mdpi.comnih.gov The addition of sodium or potassium iodide can improve yields in reactions with alkyl chlorides or bromides. mdpi.com
N-Arylation: The introduction of an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (using aryl halides) or through nucleophilic aromatic substitution (SNAr) if the aryl ring is sufficiently electron-deficient (e.g., aza-heterocycles or nitro-substituted benzenes). mdpi.comresearchgate.net
Michael Addition: The piperazine nitrogen can undergo aza-Michael addition to activated alkenes, such as α,β-unsaturated esters or nitriles, to introduce functionalized alkyl chains. researchgate.net
These reactions are fundamental for expanding the chemical space around the core structure. The choice of reaction depends on the desired substituent (alkyl, aryl, etc.) and the stability of the rest of the molecule to the reaction conditions.
Acylation of the secondary amine on the piperazine ring is another common and highly efficient transformation used to introduce carbonyl-containing functional groups. ambeed.com
Amide Formation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent like EDCl/HOBt or HATU) leads to the formation of a stable amide bond. nih.govambeed.comnih.gov For example, 1-Boc-piperazine can be acylated with 3-acetyl-18β-glycyrrhetinic acid using EDCl and HOBt as coupling agents. nih.gov
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. nih.gov
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.
These acylation reactions are generally high-yielding and can be performed under mild conditions, making them suitable for the late-stage functionalization of complex molecules. nih.govnih.gov
Table 3: Common Derivatization Reactions of the Piperazine Nitrogen
| Reaction Type | Electrophile | Functional Group Introduced | Citation |
| N-Alkylation | Alkyl Halide/Sulfonate | Alkyl Group | mdpi.comnih.gov |
| N-Arylation | Aryl Halide | Aryl Group | mdpi.com |
| Amide Formation | Acyl Chloride / Carboxylic Acid | Acyl Group (Amide) | nih.govambeed.com |
| Sulfonamide Formation | Sulfonyl Chloride | Sulfonyl Group (Sulfonamide) | nih.gov |
| Urea Formation | Isocyanate | Carbamoyl Group (Urea) | nih.gov |
Alkylation Reactions
Alkylation is a key reaction for the synthesis and further functionalization of piperazine-containing compounds. In the context of preparing analogs of this compound, alkylation reactions can be envisioned at several positions, primarily at the nitrogen atoms of the piperazine ring.
The direct alkylation of piperazine with a suitable 2-(1-halopropyl)imidazole derivative can be challenging due to the presence of two secondary amine groups in piperazine, which can lead to a mixture of mono- and di-alkylated products. A common strategy to achieve mono-alkylation involves the use of a protecting group on one of the piperazine nitrogens. researchgate.net The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis would proceed by first reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield mono-Boc-protected piperazine. This intermediate can then be alkylated at the unprotected nitrogen.
A plausible synthetic route for an analog could involve the alkylation of a protected piperazine with a haloalkyl side chain. For instance, the treatment of a secondary amine with an alkyl bromide, such as tert-butyl-4-(3-bromopropyl)piperazine-1-carboxylate, in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like acetonitrile, can be employed to introduce an N-propyl piperazine side chain. utexas.edu Subsequent removal of the protecting group, for example, using trifluoroacetic acid (TFA), would yield the desired N-alkylated piperazine. utexas.edu
Further N-alkylation of the resulting secondary amine can be achieved through various methods, including reductive amination with aldehydes or direct alkylation with alkyl halides. nih.govhw.ac.uk For example, N-alkylation using alkyl chlorides or bromides has been successfully used for the synthesis of various N-alkyl piperazine derivatives. hw.ac.uk The reaction of N-methylpiperazine with chloroalkyl derivatives, sometimes facilitated by the addition of sodium iodide, is a documented method. hw.ac.uk
The table below summarizes representative alkylation reactions for the synthesis of N-alkylpiperazine analogs, based on established methodologies.
| Starting Material (Piperazine Derivative) | Alkylating Agent | Reaction Conditions | Product Type | Reference |
| N-Boc-piperazine | Alkyl halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-Alkyl-N'-Boc-piperazine | researchgate.net |
| Secondary amine | tert-Butyl-4-(3-bromopropyl)piperazine-1-carboxylate | DIPEA, MeCN, 65 °C | N-propyl piperazine derivative | utexas.edu |
| N-methylpiperazine | Chloroalkyl derivative | NaI (optional) | N-methyl-N'-alkyl-piperazine | hw.ac.uk |
This table presents generalized reaction conditions based on analogous syntheses.
Investigation of Chemical Reactivity and Stability
The chemical reactivity and stability of this compound are of significant interest, as these properties influence its potential applications and storage requirements. The molecule possesses several reactive sites, including the nucleophilic nitrogen atoms of the piperazine and imidazole rings, as well as the C-H bonds of the heterocyclic rings and the propyl linker.
The stability of piperazine derivatives has been studied under various conditions. Aqueous solutions of piperazine can undergo thermal degradation, particularly at elevated temperatures and in the presence of CO₂. utexas.eduacs.org The degradation can proceed via SN2 substitution reactions, leading to ring-opened products. utexas.edu For instance, the thermal degradation of piperazine has been shown to produce compounds such as N-formylpiperazine and N-(2-aminoethyl)piperazine. acs.org Oxidative degradation is another potential pathway, especially in the presence of metal ions like Cu²⁺, leading to various oxidation products including ethylenediamine and amides. utexas.edu
Studies on N-phenylpiperazine derivatives have highlighted that these compounds are susceptible to degradation pathways such as hydrolysis and oxidation. organic-chemistry.orgimp.kiev.ua The chemical stability is a critical factor that can be influenced by pH and temperature. organic-chemistry.orgimp.kiev.ua
The table below outlines potential degradation pathways and reactive sites of this compound based on the reactivity of its constituent moieties.
| Reactive Site / Condition | Potential Reaction / Degradation Pathway | Potential Products | Reference |
| Piperazine N-H | Further alkylation, acylation, etc. | Di-substituted piperazine analogs | ambeed.com |
| Piperazine ring | Thermal degradation (SN2 ring-opening) | Ring-opened derivatives (e.g., N-(2-aminoethyl)piperazine analogs) | utexas.eduacs.org |
| Piperazine ring | Oxidative degradation | Amides, smaller amines | utexas.eduhw.ac.uk |
| Imidazole N-H | Alkylation, acylation | N-substituted imidazole analogs | nih.gov |
| Imidazole C-2 | Deprotonation and electrophilic attack | C-2 substituted imidazole analogs | nih.gov |
| Entire Molecule | Hydrolysis | Cleavage of the propyl-piperazine or propyl-imidazole bond (less likely) | organic-chemistry.orgimp.kiev.ua |
This table is a predictive summary based on the known chemistry of piperazine and imidazole derivatives.
Preclinical Pharmacological and Biological Research on 1 1 1h Imidazol 2 Yl Propyl Piperazine Derivatives
Antimicrobial and Antifungal Activity Investigations
Derivatives incorporating piperazine (B1678402) and imidazole (B134444) moieties have been extensively evaluated for their potential to combat microbial and fungal infections. The six-membered, nitrogen-containing piperazine ring is a feature of many bioactive compounds and is explored for its pharmacological activities, including antimicrobial effects. manipal.edu
Bacterial Spectrum Analysis
The antibacterial potential of piperazine derivatives has been tested against a range of both Gram-positive and Gram-negative bacteria. In one study, newly synthesized piperazine derivatives were screened against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many of the compounds demonstrating significant antibacterial properties. researchgate.net Another study focused on disubstituted piperazines, identifying one compound as particularly potent. nih.gov The most sensitive bacterium in this study was Listeria monocytogenes, while Staphylococcus aureus was the most resistant. nih.gov Notably, certain derivatives showed greater potency than the reference drug ampicillin against resistant strains like methicillin-resistant S. aureus (MRSA), P. aeruginosa, and E. coli. nih.gov
In other research, a specific piperazine derivative, PD-2, displayed activity against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov However, in the same study, all four tested compounds showed strong resistance against the Gram-positive Staphylococcus aureus. nih.gov The integration of piperazine with other heterocyclic systems is a strategy employed to develop new antibacterial agents. manipal.edu
Table 1: Antibacterial Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Substituted Piperazine Derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Significant antibacterial properties observed. | researchgate.net |
| Disubstituted Piperazines (Compound 3k) | Listeria monocytogenes | Most sensitive bacterium. | nih.gov |
| Disubstituted Piperazines (Compounds 3d, 3g, 3k) | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin. | nih.gov |
| Disubstituted Piperazines (Compound 3d) | Pseudomonas aeruginosa (resistant strain) | Better activity than ampicillin. | nih.gov |
Fungal Spectrum Analysis
The antifungal properties of these derivatives have also been a key area of investigation. Studies have screened piperazine derivatives against various fungal pathogens, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net One piperazine derivative, PD-2, was specifically noted for its activity against Candida albicans. nih.gov
In a broader context, the combination of piperazine with other heterocyclic rings is considered a promising approach for developing new antifungal agents. manipal.edu Research on disubstituted piperazines also confirmed antifungal potential, with one compound showing the best activity. nih.gov In these tests, Trichoderma viride was the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov The mechanism of action for some derivatives is predicted to involve the inhibition of crucial fungal enzymes like CYP51 and dihydrofolate reductase. nih.gov
Anticancer Potential and Cytotoxic Activity Studies
Nitrogen-containing heterocycles, including piperazine and imidazole derivatives, are considered desirable scaffolds for developing novel anticancer drugs. nih.gov Various derivatives have been synthesized and evaluated for their cytotoxic effects on a wide range of human cancer cell lines.
For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives were tested against HeLa cervical carcinoma, MDA MB 231 breast cancer, MIA PaCa2 pancreatic cancer, and NCI H1975 non-small cell lung cancer. nih.gov The parent piperazine compound in this series showed reasonable activity against HeLa and MDA MB 231 cell lines, and a fluorinated and acetylated derivative was the most active. nih.gov Importantly, these active compounds exhibited significantly low cytotoxicity against normal human cells (HUVEC and NHDF). nih.gov
In another study, piperazine derivatives PD-1 and PD-2 effectively restrained the growth of HepG2 liver cancer cells in a dose-dependent manner, with PD-2 showing particularly high efficacy. nih.gov Platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine derivatives also demonstrated significant cytotoxic effects on the NCI-H460 lung cancer cell line. nih.gov One specific complex, Pt-4a, showed potency comparable to cisplatin against non-small-cell lung cancer and colorectal cancer cell lines. nih.gov
Furthermore, a series of (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives were synthesized and screened for anticancer activity. ijirt.org Compounds with 2-nitrophenyl and 3-nitrophenyl substitutions showed notable cytotoxic activity against HBL-100 and HeLa cell lines, respectively. ijirt.org
Table 2: Cytotoxic Activity of Selected Piperazine/Imidazole Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 / Activity | Reference |
|---|---|---|---|
| 1-(2-aryl-2-adamantyl)piperazine (Parent Compound 6) | HeLa (cervical) | 9.2 µM | nih.gov |
| 1-(2-aryl-2-adamantyl)piperazine (Parent Compound 6) | MDA MB 231 (breast) | 8.4 µM | nih.gov |
| Fluorinated/Acetylated Adamantyl-piperazine (Compound 13) | MDA MB 231 (breast) | 6.8 µM | nih.gov |
| Piperazine Derivative (PD-2) | HepG2 (liver) | 90.45% growth restraint at 100 µg/mL | nih.gov |
| Pt(II) Complex (Pt-4a) | NCI-H460 (lung) | EC50 = 172.7 µM | nih.gov |
| Benzimidazole-imidazole Derivative (IVf) | HBL-100 (breast) | 82.07 µM | ijirt.org |
Modulation of Central Nervous System (CNS) Activities
The piperazine moiety is known for its ability to cross the blood-brain barrier, making its derivatives promising candidates for CNS-active drugs. mdpi.com Research in this area has focused on targeting various CNS receptors and enzymes.
One strategy has been the development of CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors for potential treatment of neurodegenerative diseases. nih.gov By combining the structural features of HDAC6 inhibitors with brain-penetrant histamine H1 receptor antagonists containing a benzylpiperazine unit, researchers successfully created a selective and CNS-penetrant HDAC6 inhibitor. nih.gov This hybrid approach proved effective for delivering hydroxamates to the brain. nih.gov
Other studies have identified 2-(3-aminopiperidine)-benzimidazoles as selective H1-antihistamines with CNS penetration, intended for use as sedative hypnotics. nih.gov Additionally, non-imidazole derivatives have been developed as high-affinity histamine H3 receptor agonists, with one compound demonstrating amnesic effects in vivo, highlighting its CNS activity. acs.org The development of such compounds is crucial for creating tool compounds to research the role of H3 receptors in the CNS. acs.org
Anti-inflammatory Properties
Derivatives of piperazine have demonstrated significant anti-inflammatory potential in various preclinical models. These compounds can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
For example, piperazine derivatives PD-1 and PD-2 showed noteworthy anti-inflammatory activity by inhibiting nitrite production and reducing the generation of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Another study investigated a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), and found it reduced paw edema, cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov
The anti-inflammatory activity of some 1,2-benzothiazine derivatives containing a piperazine moiety has been linked to the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Certain modifications to these structures, such as replacing a pyrimidine ring with a pyridine ring, significantly increased selectivity for COX-2 over COX-1, which could lead to fewer side effects. mdpi.com The high electron-donating capacity of the piperazine moiety is thought to be correlated with high anti-inflammatory activity. mdpi.com
Table 3: Anti-inflammatory Activity of Selected Piperazine Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| PD-1 | Cytokine ELISA | 56.97% inhibition of TNF-α generation at 10 µM. | nih.gov |
| PD-2 | Nitrite Production | 33.7% inhibition of nitrite production at 10 µM. | nih.gov |
| LQFM182 | Carrageenan-induced Pleurisy | Reduced cell migration and levels of TNF-α and IL-1β. | nih.gov |
Enzyme Inhibition Studies
The structural framework of 1-[1-(1H-imidazol-2-yl)propyl]piperazine derivatives makes them suitable candidates for interacting with the active sites of various enzymes, leading to inhibitory activity against several important therapeutic targets.
Monoamine Oxidase (MAO) Inhibition: A series of thiazolylhydrazine-piperazine derivatives were investigated as inhibitors of monoamine oxidase. mdpi.com One compound in the series was identified as a highly active, reversible, and competitive inhibitor of MAO-A, with an IC50 value lower than the reference drugs moclobemide and clorgiline. mdpi.com Another study synthesized 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, some of which exhibited selective MAO-A inhibitory activity. nih.govresearchgate.net
Cholinesterase and α-Glucosidase Inhibition: In the search for treatments for Alzheimer's disease and diabetes, azinane analogues bearing a 1,2,4-triazole ring were synthesized and evaluated. nih.gov Certain methyl phenyl-substituted derivatives were found to be potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov
Other Enzymes: Research has also explored the inhibition of other enzymes. Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential topoisomerase II (Topo II) inhibitors for cancer therapy, with molecular docking studies suggesting they can bind to the DNA-Topo II complex. nih.gov Pyrazole-fused benzimidazole derivatives have been identified as potent pancreatic lipase (PL) inhibitors, a target for anti-obesity drugs. europeanreview.org Additionally, some pyrazole derivatives have shown competitive inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com
Table 4: Enzyme Inhibitory Activity of Selected Piperazine/Imidazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 / Activity | Reference |
|---|---|---|---|
| Thiazolylhydrazine-piperazine (Compound 3e) | MAO-A | 0.057 µM | mdpi.com |
| Pyrimidinyl-piperazine (Compound 2j) | MAO-A | 23.10 µM | nih.govresearchgate.net |
| Azinane Triazole Derivative (12d) | Acetylcholinesterase (AChE) | 0.73 µM | nih.gov |
| Azinane Triazole Derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 µM | nih.gov |
| Azinane Triazole Derivative (12n) | α-Glucosidase | Excellent activity, more potent than acarbose. | nih.gov |
| Phenylpiperazine-1,2-benzothiazine (BS230) | Topoisomerase II (Topo II) | Binds to DNA-Topo II complex (docking study). | nih.gov |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are key to the inflammatory process through their role in prostaglandin synthesis. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. While numerous novel compounds, including some with heterocyclic scaffolds, have been investigated as potential COX inhibitors, there is no available scientific literature detailing the in vitro or in vivo testing of This compound for its ability to inhibit either COX-1 or COX-2.
Cytochrome P450 (CYP) Inhibition, particularly CYP121A1 and CYP3A4
The Cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes, particularly isoforms like CYP3A4, can lead to significant drug-drug interactions. CYP121A1 is a specific isoform found in Mycobacterium tuberculosis and is a target for novel anti-tuberculosis agents. Despite the importance of understanding the CYP inhibition profile of new chemical entities, no studies have been published that evaluate the inhibitory activity of This compound against CYP121A1, CYP3A4, or any other CYP isoforms.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for neurodegenerative conditions such as Alzheimer's disease, where they help to augment cholinergic neurotransmission. The search for new, effective cholinesterase inhibitors is an active area of research. However, there are no published preclinical studies that have assessed the potential of This compound to inhibit either AChE or BChE.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters. As such, MAO inhibitors have been developed for the treatment of depression and neurodegenerative disorders like Parkinson's disease. A review of the available scientific literature indicates that This compound has not been evaluated for its inhibitory effects on either MAO-A or MAO-B.
Other Enzyme Targets (e.g., Soluble Epoxide Hydrolase, Fatty Acid Amide Hydrolase, Tyrosinase, Topoisomerase, Neuraminidase, HIV Protease)
A broad range of other enzymes are important targets in drug discovery for various therapeutic areas. These include soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for inflammation and pain, tyrosinase for hyperpigmentation disorders, topoisomerases for cancer, and neuraminidase and HIV protease for viral infections. There is currently no publicly available research data on the activity of This compound against any of these specified enzyme targets.
Receptor Binding and Modulation
Adrenoceptor Affinity (e.g., α2-adrenoceptors)
Adrenoceptors, particularly the α- and β-subtypes, are involved in regulating a multitude of physiological processes and are common targets for cardiovascular and central nervous system drugs. The piperazine moiety is a known pharmacophore in many compounds with affinity for adrenoceptors. However, specific preclinical data from radioligand binding assays or functional studies to determine the affinity and modulatory effects of This compound at α2-adrenoceptors, or any other adrenoceptor subtype, are not available in the scientific literature.
Imidazoline Receptor Binding Sites (I1 and I2)
Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline or structurally similar moiety. They are broadly classified into I1, I2, and I3 subtypes, each with distinct physiological roles. The I1 receptor is primarily involved in the central regulation of blood pressure, while the functions of the I2 receptor are less defined but are implicated in various neurological conditions.
Research into ligands for these receptors has identified key structural features that determine binding affinity and selectivity. For instance, studies on a series of imidazoline analogues of cirazoline, a known α-adrenergic and imidazoline receptor ligand, have provided insights into structure-activity relationships. While specific binding data for this compound at I1 and I2 receptors is not available, the presence of the imidazole ring suggests a potential for interaction. The affinity would be influenced by the nature of the substituent on the piperazine ring and the stereochemistry of the propyl linkage.
Table 1: Representative Imidazoline Receptor Ligands and their Affinities
| Compound/Class | I1 Affinity (Ki, nM) | I2 Affinity (Ki, nM) | Selectivity (I1 vs I2) |
| Clonidine | High | Moderate | I1-preferring |
| Idazoxan | Moderate | High | I2-preferring |
| 2-BFI | Low | High | I2-selective |
| Moxonidine | High | Low | I1-selective |
This table presents general affinity profiles for well-characterized imidazoline receptor ligands to provide context. Data for this compound is not available.
Histamine H3 and Sigma-1 Receptor Antagonism
The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for a range of neurological disorders. The sigma-1 receptor, an intracellular chaperone protein, is involved in cellular stress responses and has been identified as a target for various psychiatric and neurological conditions.
Numerous studies have explored piperazine and imidazole-containing compounds as H3 and sigma-1 receptor ligands. Structure-activity relationship (SAR) studies have revealed that the piperazine moiety is a common scaffold in many potent H3 receptor antagonists. Similarly, various piperazine derivatives have demonstrated high affinity for the sigma-1 receptor.
A study comparing piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists highlighted the critical role of the core basic moiety. In one instance, a piperidine-containing compound displayed high affinity for both the human H3 receptor (hH3R Ki = 7.70 nM) and the sigma-1 receptor (σ1R Ki = 3.64 nM). In contrast, its piperazine-containing counterpart showed high affinity for the hH3R (Ki = 3.17 nM) but significantly weaker affinity for the σ1R (Ki = 1531 nM) nih.gov. This suggests that while the this compound scaffold has the potential for H3 receptor antagonism, its affinity for the sigma-1 receptor might be lower compared to analogous piperidine derivatives.
Table 2: Receptor Binding Data for Representative Piperazine/Piperidine Derivatives
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | Basic Moiety |
| Derivative A | 3.17 | 1531 | Piperazine |
| Derivative B | 7.70 | 3.64 | Piperidine |
This table is based on data for structurally related compounds to illustrate the influence of the core moiety on receptor affinity. Data for this compound is not available.
Further research is necessary to determine the precise binding affinities and functional activities of this compound at these and other receptors to fully elucidate its pharmacological profile.
Mechanistic Investigations into the Biological Action of 1 1 1h Imidazol 2 Yl Propyl Piperazine Analogs
Identification of Molecular Targets and Binding Interactions
Analogs containing the imidazole-piperazine framework have been identified as potent inhibitors of several key enzymes, particularly those involved in cell cycle regulation and cancer progression. One of the primary classes of molecular targets for these compounds is the cyclin-dependent kinase (CDK) family. researchgate.netdrugbank.com
Molecular docking and biological assays have revealed that certain imidazole-piperazine derivatives are effective inhibitors of CDK2. researchgate.net The interaction with this kinase is a key mechanism behind their potential anticancer properties. researchgate.net The binding of these analogs often occurs within the ATP-binding pocket of the enzyme. For some piperazine (B1678402) derivatives, a notable binding mode involves a bridging interaction with the Asp 86 residue of CDK2, mediated by a water molecule. drugbank.com This interaction is significant for the selectivity of these compounds for the CDK family over other kinases. drugbank.com
Furthermore, various analogs incorporating the piperazine ring have been shown to target other kinases, including anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net In the context of anticancer activity, some piperazine-tagged imidazole (B134444) derivatives have been evaluated for their effects on human cancer cell lines such as MCF-7, PC3, and HepG2. aabu.edu.joresearchgate.net Molecular docking studies on some of these compounds suggest that they bind with high affinity to the hydrophobic pocket and form polar contacts with their target proteins. aabu.edu.joresearchgate.net
For instance, novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have been studied as anticancer agents. Docking investigations of active derivatives with the human estrogen receptor alpha (hERα) revealed specific binding interactions. nih.gov
Table 1: Molecular Targets and Binding Interactions of Imidazole-Piperazine Analogs
| Analog Class | Molecular Target | Key Interacting Residues | Reference |
|---|---|---|---|
| Imidazole-piperazines | Cyclin-dependent kinase 2 (CDK2) | Asp 86 | researchgate.netdrugbank.com |
| Piperazine-tagged nitroimidazoles | Human Estrogen Receptor alpha (hERα) | Asp58, His231 | nih.gov |
| Piperazine derivatives | Various kinases (ALK, EGFR, VEGFR-2) | Not specified | researchgate.net |
Elucidation of Cellular and Subcellular Mechanisms
The interaction of 1-[1-(1H-imidazol-2-yl)propyl]piperazine analogs with their molecular targets initiates a cascade of cellular and subcellular events. For analogs that inhibit CDKs, a primary consequence is the disruption of the cell cycle. researchgate.net By inhibiting CDK2, these compounds can induce cell cycle arrest, typically in the G2/M phase, which subsequently leads to apoptosis (programmed cell death) in cancer cells. researchgate.net
The cytotoxic effects of these compounds have been demonstrated in various cancer cell lines. For example, certain piperazine-tagged imidazole derivatives have shown significant antiproliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines. aabu.edu.jo The mechanism often involves the compound binding to a hydrophobic pocket within its target protein, leading to the observed cytotoxic effects. aabu.edu.joresearchgate.net
Studies on imidazolium (B1220033) and piperazinium salts of pyropheophorbide-a in photodynamic therapy have shown that these moieties can influence the compound's dark and phototoxicity. mdpi.com The incorporation of imidazole and piperazine can modulate the compound's activity, with some derivatives exhibiting significant cytotoxic effects in A549 lung cancer cells at micromolar concentrations. mdpi.com
Biophysical Characterization of Ligand-Target Interactions
The binding affinity and specificity of this compound analogs to their biological targets are dictated by a combination of non-covalent interactions. These include hydrogen bonding, hydrophobic interactions, and π-stacking.
Hydrogen bonds are critical for the orientation and stabilization of these ligands within the active sites of their target proteins. researchgate.netrsc.org The imidazole ring, with its nitrogen atoms, is a proficient hydrogen bond donor and acceptor. nih.gov Similarly, the nitrogen atoms of the piperazine ring can participate in hydrogen bonding. acs.org
In crystal structures of related compounds, such as piperazine-1,4-diium (B1225682) bis(hydrogen 2-propyl-1H-imidazole-4,5-dicarboxylate), extensive intermolecular N–H···O and N–H···N hydrogen bonds are observed, which are crucial for building the three-dimensional framework of the crystal. nih.gov Molecular docking studies of nitroimidazole-piperazinyl triazole derivatives targeting the human estrogen receptor alpha have identified specific hydrogen bonds, such as one between the triazole ring and the Asp58 residue. nih.gov In the influenza A M2 channel, hydrogen bonds between imidazole rings of histidine residues are fundamental to its proton conductance mechanism. nih.gov
Table 2: Examples of Hydrogen Bonding in Imidazole-Piperazine Analog Systems
| System | Type of Hydrogen Bond | Interacting Groups | Reference |
|---|---|---|---|
| Piperazinium dicarboxylate salt | Intermolecular | N–H···O, N–H···N | nih.gov |
| Nitroimidazole-piperazinyl triazole | Ligand-Protein | Triazole ring with Asp58 | nih.gov |
| Influenza A M2 Channel | Inter-residue | Imidazole-imidazolium | nih.gov |
Hydrophobic interactions play a significant role in the binding of these analogs, particularly in sequestering the nonpolar parts of the molecule within hydrophobic pockets of the target protein. acs.orgrsc.org Molecular docking studies of piperazine-tagged imidazole derivatives have consistently highlighted the importance of binding to hydrophobic pockets in their protein targets. aabu.edu.joresearchgate.net
The aromatic imidazole ring is capable of engaging in π-stacking interactions, which contribute to the stability of the ligand-target complex. rsc.org These interactions occur when the planar imidazole ring stacks with other aromatic systems, such as the side chains of aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan) in a protein or another heterocyclic ring.
Studies on imidazole-based molecular junctions have demonstrated that imidazole can form stable π–π stacked dimers. nih.govrsc.org These stacking interactions can lead to enhanced electronic coupling. nih.govrsc.org In concentrated aqueous solutions, imidazole nearest-neighbors have been found to prefer a parallel orientation, indicative of hydrophobic (π–π) stacking. rsc.org While direct evidence for π-stacking in the specific context of this compound is limited, the inherent properties of the imidazole ring strongly suggest that this interaction is a contributing factor to its binding with biological macromolecules. nih.gov
Structure Activity Relationship Sar Studies of 1 1 1h Imidazol 2 Yl Propyl Piperazine Derivatives
Impact of Substituents on the Piperazine (B1678402) Moiety
The piperazine moiety is a common scaffold in drug discovery, and its substitution pattern significantly influences the pharmacological profile of a molecule. researchgate.netdovepress.com In the context of 1-[1-(1H-imidazol-2-yl)propyl]piperazine derivatives, modifications at the N-4 position of the piperazine ring have been a primary focus of SAR studies.
The nature of the substituent at the N-4 position can modulate the compound's affinity and selectivity for its biological target. Arylpiperazines, in particular, are a well-studied class of compounds with a wide range of central nervous system activities. nih.govnih.gov The introduction of various substituted aryl groups at the N-4 position can lead to compounds with tailored affinities for different receptors. For instance, substitutions on a phenyl ring attached to the piperazine can influence properties such as lipophilicity and electronic distribution, which in turn affect receptor binding. semanticscholar.org Studies on related arylpiperazine derivatives have shown that electron-withdrawing groups on the aryl moiety can enhance potency in some cases, while electron-donating groups may be favorable in others, depending on the specific target. semanticscholar.org
The size and nature of the substituent also play a critical role. Bulky substituents on the piperazine ring can either enhance binding through favorable steric interactions or decrease activity due to steric hindrance. researchgate.net In some imidazolopiperazine analogs, the addition of a methyl group to the piperazine ring resulted in a decrease in potency, suggesting that even small modifications can have a significant impact. nih.gov Furthermore, the basicity of the piperazine nitrogen can be modulated by the substituents, which can affect the compound's pharmacokinetic properties and its ability to form hydrogen bonds with the target protein. nih.gov
Bioisosteric replacement of the piperazine ring is another strategy that has been explored to improve the properties of drug candidates. nih.govnih.gov Replacing the piperazine with other cyclic diamines or similar scaffolds can alter the conformational flexibility and polarity of the molecule, potentially leading to improved activity or selectivity. nih.gov
Table 1: Impact of N-4 Piperazine Substituents on Biological Activity of Analogous Compounds
| Substituent at N-4 | General Effect on Activity | Rationale |
| Aryl Groups (e.g., Phenyl) | Can significantly enhance affinity for various CNS receptors. nih.govnih.gov | Provides a scaffold for further substitutions to fine-tune electronic and steric properties for optimal receptor interaction. semanticscholar.org |
| Substituted Phenyl | Activity is highly dependent on the nature and position of the substituent (electron-donating vs. electron-withdrawing). semanticscholar.org | Modulates lipophilicity and electronic character, influencing binding affinity. semanticscholar.org |
| Alkyl Groups | Often leads to a decrease in potency compared to aryl substituents in many CNS-active compounds. | May lack the specific interactions provided by an aromatic ring system. |
| Benzyl Groups | Can provide a degree of conformational flexibility and potential for pi-stacking interactions. | The effect is target-dependent and can vary based on the overall molecular structure. |
This table is a generalized representation based on SAR studies of various piperazine-containing compounds and may not be directly predictive for all targets of this compound derivatives.
Influence of Imidazole (B134444) Ring Modifications
Substituents on the imidazole ring can influence its acidity, basicity, and ability to act as a hydrogen bond donor or acceptor. nih.gov The position of substitution is also crucial. For instance, substitution at the N-1 position of the imidazole ring can prevent its role as a hydrogen bond donor, which may be either beneficial or detrimental depending on the target's binding site requirements. nih.gov In some cases, N-1 alkylation has been shown to impact activity, suggesting the importance of the imidazole NH in molecular interactions.
Electron-donating or electron-withdrawing substituents on the carbon atoms of the imidazole ring can alter the electron density of the ring system, thereby influencing its interaction with the biological target. researchgate.net For example, studies on other imidazole-containing compounds have shown that introducing substituents can modulate their inhibitory activity.
Table 2: Influence of Imidazole Ring Modifications on Biological Activity of Analogous Compounds
| Modification | General Effect on Activity | Rationale |
| N-1 Substitution | Can significantly alter activity by removing a hydrogen bond donor site. nih.gov | The imidazole NH may be crucial for anchoring the molecule in the binding pocket of the target protein. |
| C-4/C-5 Substitution | Can modulate electronic properties and steric bulk, leading to changes in affinity and selectivity. | Fine-tunes the electronic and steric profile for optimal interaction with the receptor. |
| Bioisosteric Replacement (e.g., with Triazole) | Can lead to altered potency and pharmacokinetic properties. nih.gov | Modifies the electronic distribution and hydrogen bonding capacity of the heterocyclic core. nih.gov |
This table is a generalized representation based on SAR studies of various imidazole-containing compounds and may not be directly predictive for all targets of this compound derivatives.
Role of the Propyl Linker in Activity and Selectivity
Studies on related compounds with different linker lengths have shown that the number of methylene (B1212753) units can significantly impact biological activity. A three-carbon (propyl) linker often provides a favorable distance and degree of flexibility for many G-protein coupled receptors (GPCRs) targeted by arylpiperazine derivatives. nih.gov Altering the linker length to two (ethyl) or four (butyl) carbons can lead to a decrease in affinity, suggesting that the propyl chain positions the pharmacophoric elements at an optimal distance for receptor binding.
The conformational flexibility of the linker is also important. Introducing rigidity into the linker, for example, by incorporating double bonds or cyclic structures, could potentially enhance affinity by reducing the entropic penalty upon binding, provided the constrained conformation is the bioactive one. Conversely, a more rigid linker might prevent the molecule from adopting the necessary conformation to fit into the binding pocket. The basicity of the piperazine nitrogen can also be influenced by the proximity of other functional groups within the linker. nih.gov
Pharmacophore Elucidation and Optimization
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govnih.gov For this compound derivatives, a general pharmacophore model would likely include:
A hydrogen bond donor/acceptor feature associated with the imidazole ring.
A basic nitrogen atom in the piperazine ring, which is typically protonated at physiological pH and can form ionic interactions.
A hydrophobic/aromatic region corresponding to a substituent on the N-4 position of the piperazine.
Specific spatial relationships between these features, dictated by the propyl linker.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide further insights into the structural requirements for activity. These studies generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For arylpiperazine derivatives, such models often indicate the importance of the steric and electrostatic fields around the aryl substituent for determining affinity and selectivity.
Optimization of lead compounds based on the pharmacophore model involves synthesizing new derivatives with modified substituents and linkers to better match the identified features. This iterative process of design, synthesis, and biological testing is fundamental to the development of more potent and selective drug candidates.
Advanced Analytical Methodologies for Characterization and Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of a compound. By probing how the molecule interacts with electromagnetic radiation, researchers can map out its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For 1-[1-(1H-imidazol-2-yl)propyl]piperazine , a ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The protons on the piperazine (B1678402) ring typically appear as broad multiplets in the 2.5-3.5 ppm range, while the propyl chain protons would exhibit characteristic splitting patterns (triplets and sextets) depending on their position. The protons of the imidazole (B134444) ring would resonate further downfield, typically between 7.0 and 8.0 ppm.
¹³C NMR provides complementary information, showing a single peak for each unique carbon atom. The chemical shifts would confirm the presence of the aliphatic carbons of the piperazine and propyl groups, as well as the aromatic carbons of the imidazole ring. Two-dimensional NMR techniques, such as HSQC and HMBC, would be used to correlate the proton and carbon signals, definitively establishing the connectivity between the imidazole, propyl, and piperazine fragments.
Predicted ¹H NMR Chemical Shifts This table is predictive and based on the analysis of similar structural motifs.
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole CH=CH | ~7.1 | s |
| Imidazole NH | Broad s | - |
| Propyl CH | ~3.5-4.0 | t |
| Piperazine CH₂ (adjacent to N-propyl) | ~2.6-2.8 | m |
| Piperazine CH₂ (adjacent to NH) | ~2.9-3.1 | m |
| Propyl CH₂ (middle) | ~1.7-1.9 | sextet |
| Propyl CH₃ | ~0.9 | t |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
The IR spectrum of This compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations from the imidazole and piperazine groups (typically in the 3100-3500 cm⁻¹ region), C-H stretching from the aliphatic propyl and piperazine groups (around 2800-3000 cm⁻¹), and C=N and C=C stretching from the imidazole ring (in the 1400-1600 cm⁻¹ range). Raman spectroscopy would be particularly sensitive to the non-polar C=C bonds of the imidazole ring.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. Aromatic systems like the imidazole ring in This compound exhibit characteristic UV absorption maxima. This technique is often used for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound in solution, following the Beer-Lambert law.
Chromatographic Separations in Research and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. Developing a robust HPLC method is critical for determining the purity of This compound and for monitoring the progress of its synthesis.
Method development involves optimizing several parameters to achieve good separation between the target compound and any impurities. A typical reversed-phase HPLC method would likely be employed.
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid |
| Gradient | Gradient elution, e.g., 5% to 95% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 210 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The retention time of the compound under these conditions would be a key identifier. By integrating the area of the peak corresponding to This compound and comparing it to the total area of all peaks in the chromatogram, its purity can be accurately quantified, often to levels greater than 95% or 99% as required for further applications.
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For piperazine derivatives, GC-MS is a frequently employed analytical method for both qualitative and quantitative analysis in various contexts. researchgate.net The technique allows for the detection of these compounds in complex matrices, such as biological fluids and seized materials. researchgate.netnih.gov
In a typical GC-MS analysis of piperazine derivatives, the separation is achieved on a capillary column. researchgate.net The choice of the column's stationary phase is critical for resolving the analytes. A common approach involves using non-polar or medium-polarity columns. researchgate.net The operating conditions, including injector temperature, oven temperature program, and detector settings, are optimized to ensure efficient separation and sensitive detection. For instance, studies on various piperazine derivatives have utilized injector and detector temperatures set around 250°C and 260°C, respectively, with helium as the carrier gas. researchgate.net
Derivatization is a strategy sometimes employed to improve the chromatographic properties and detection sensitivity of piperazine compounds. daneshyari.com Techniques such as acylation or silylation can enhance the volatility of the analytes, leading to better peak shapes and lower detection limits. researchgate.net For example, the metabolite of trazodone, 1-m-chlorophenylpiperazine (mCPP), has been measured as its heptafluorobutyryl derivative using an electron-capture detector to increase sensitivity. nih.gov Systematic toxicological analysis procedures using full-scan GC-MS after steps like hydrolysis, extraction, and acetylation have been developed to detect piperazine metabolites in urine samples. nih.gov
The following table summarizes typical parameters used in the GC analysis of piperazine derivatives, which would be applicable for the analysis of this compound.
Table 1: Representative Gas Chromatography (GC) Parameters for Piperazine Derivative Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) or similar |
| Carrier Gas | Helium |
| Flow Rate | ~2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C (FID or NPD) / MS Transfer Line |
| Injection Volume | 1.0 µL |
| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) |
| Derivatization | Optional: Acylation (e.g., with heptafluorobutyric anhydride) or Silylation to improve volatility and sensitivity. daneshyari.comnih.gov |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used in synthetic organic chemistry to monitor the progress of a chemical reaction. libretexts.orgrsc.org Its application is crucial during the synthesis of imidazole-based compounds to determine when the starting materials have been consumed and the desired product has formed. chemrxiv.org
The process of monitoring a reaction involves periodically taking a small sample (aliquot) from the reaction mixture and spotting it onto a TLC plate. libretexts.org Typically, a three-lane spotting pattern is used:
Lane 1 (Reference): A spot of the pure starting material.
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane, especially if the product's retention factor (Rf) is very close to that of the reactant. rochester.edu
Lane 3 (Reaction Mixture): A spot of the aliquot from the reaction. rochester.edu
The TLC plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent or a mixture of solvents. rochester.edu The choice of the mobile phase (eluent) is critical and is selected to achieve a good separation between the reactant and the product, ideally with the product having an Rf value between 0.3 and 0.5. rochester.edu For imidazole and piperazine compounds, which possess basic nitrogen atoms, solvent systems often consist of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). A small amount of a base, such as triethylamine, may be added to the eluent to prevent the streaking of basic compounds on the silica (B1680970) plate.
After development, the spots are visualized. If the compounds are UV-active, as many aromatic imidazoles are, they can be seen under a UV lamp (typically at 254 nm). chemrxiv.org Otherwise, chemical stains like iodine vapor or potassium permanganate (B83412) can be used to reveal the spots. chemrxiv.org The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane, and a new spot corresponding to the product appears. libretexts.org
Table 2: General Parameters for TLC Reaction Monitoring of Imidazole Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel coated on aluminum or glass plates (Silica Gel 60 F254) |
| Mobile Phase (Eluent) | Typically a mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol). The ratio is optimized for desired separation. |
| Spotting | Capillary tubes used to apply dilute solutions of starting material, co-spot, and reaction mixture. rochester.edu |
| Development | In a closed chamber saturated with the mobile phase vapor. |
| Visualization | UV light (254 nm) for UV-active compounds; chemical staining (e.g., iodine, potassium permanganate) for others. chemrxiv.org |
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and physical properties. For imidazole-containing compounds, crystallographic studies reveal key structural features, such as the planarity of the imidazole ring and the nature of the supramolecular architecture established through hydrogen bonding and other non-covalent interactions. iucr.orgnih.gov
The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are collected. researchgate.net This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined and the molecular structure can be refined. researchgate.net
While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a related substituted imidazole derivative to illustrate the type of information obtained from such a study.
Table 3: Example Crystallographic Data for an Imidazole Derivative (1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate) researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₅N₂⁺·C₁₀H₆NO₄⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.8750 (7) Å |
| b = 18.0543 (15) Å | |
| c = 7.0942 (5) Å | |
| α = 90° | |
| β = 100.955 (7)° | |
| γ = 90° | |
| Volume (V) | 1241.75 (16) ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Interactions | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, π–π stacking interactions |
Future Research Perspectives and Methodological Advancements
Exploration of Novel Therapeutic Applications
The versatile structures of imidazole (B134444) and piperazine (B1678402) moieties have historically made them privileged scaffolds in medicinal chemistry. Derivatives have shown a wide spectrum of biological activities, suggesting that 1-[1-(1H-imidazol-2-yl)propyl]piperazine could be a valuable starting point for developing new therapeutic agents across various disease areas.
Future research will likely focus on systematically screening this compound and its analogs against a diverse range of biological targets. Based on the activities of related structures, several therapeutic avenues warrant exploration:
Antiparasitic Agents: Nitroimidazole-based compounds are known for their efficacy against protozoan parasites. nih.gov For instance, novel 3-nitro-1H-1,2,4-triazole-based piperazines have demonstrated significant in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some derivatives being up to 39-fold more potent than the reference drug benznidazole. nih.govfrontlinegenomics.com Similarly, imidazolopiperazines (IZPs) are a promising new class of antimalarials, with compounds like KAF156 (Ganaplacide) showing potent activity against multiple life stages of the Plasmodium parasite. nih.gov These findings strongly support the investigation of this compound derivatives as potential treatments for neglected tropical diseases.
Oncology: The antiproliferative potential of piperazine-tagged imidazole derivatives is an active area of research. nih.gov Studies have shown that certain derivatives exhibit potent anticancer activity against human cancer cell lines such as MCF-7 (breast) and HepG2 (liver). nih.gov The development of hybrid molecules, such as 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles, has yielded compounds with significant cytotoxic activity against breast cancer cells. nih.gov This suggests that the core scaffold could be optimized to target various cancer-related pathways.
Pain Management: The piperazine core is a key feature in antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial channel in pain signaling. pharmafeatures.com Newly designed piperazine urea (B33335) derivatives have shown excellent TRPV1 antagonistic activity, identifying them as potential candidates for the development of novel analgesic drugs. pharmafeatures.com Exploring the interaction of this compound with this and other pain-related receptors could open new doors for non-opioid pain therapies.
Central Nervous System (CNS) Disorders: The structural similarity to compounds like Cariprazine, an atypical antipsychotic used for schizophrenia and bipolar disorder, suggests a potential for developing agents targeting CNS disorders. nih.gov
A summary of potential therapeutic applications for related piperazine-imidazole scaffolds is presented below.
| Therapeutic Area | Target/Disease | Related Compound Class | Key Research Finding | Citation |
| Infectious Diseases | Chagas Disease (T. cruzi) | Nitrotriazole-based piperazines | High in vitro potency against the parasite. | nih.govfrontlinegenomics.com |
| Malaria (Plasmodium sp.) | Imidazolopiperazines (IZPs) | Potent activity against multiple parasite life stages. | nih.gov | |
| Oncology | Breast & Liver Cancer | Piperazine-tagged imidazoles | Significant antiproliferative activity in cancer cell lines. | nih.gov |
| Pain Management | Chronic Pain | Piperazine ureas | High antagonistic activity at the TRPV1 receptor. | pharmafeatures.com |
Development of Advanced Synthetic Routes
The efficient and versatile synthesis of this compound and its derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies and future drug development. Future research in synthetic methodology will likely concentrate on creating more efficient, scalable, and environmentally friendly processes.
Key areas for advancement include:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully used to create hybrid molecules by linking piperazine-imidazole scaffolds to other pharmacophores, such as 1,2,3-triazoles. nih.gov This approach allows for the rapid generation of diverse compound libraries with high yields and regioselectivity. Future work could expand the range of building blocks and reaction partners to explore a wider chemical space.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, reproducibility, and scalability. The precise control over reaction parameters like temperature and mixing can lead to higher yields and purity, which is particularly important when handling potentially hazardous reagents used in heterocyclic synthesis.
Catalyst Development: The development of novel catalysts can improve the efficiency of key synthetic steps. For example, palladium-based catalysts are often used for cross-coupling reactions to form C-N or C-C bonds integral to the scaffold. mdpi.com Research into more active and robust catalysts could reduce reaction times and catalyst loading, making the synthesis more economical.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the core this compound structure is a high priority. This would enable the direct modification of a common advanced intermediate, allowing for the rapid exploration of SAR at various positions of the molecule without needing to re-synthesize the entire structure from scratch.
| Synthetic Strategy | Description | Potential Advantage | Related Application | Citation |
| Click Chemistry | Use of highly efficient and specific reactions, like CuAAC, to link molecular fragments. | Rapid library generation, high yields, modularity. | Synthesis of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. | nih.gov |
| Intramolecular Hydroamination | A cyclization reaction to form the piperazine ring. | Provides access to substituted piperazine cores. | Synthesis of dimethyl imidazolopiperazine analogues. | nih.gov |
| Nucleophilic Aromatic Substitution | Reaction of a piperazine nucleophile with a substituted imidazole. | A direct method for coupling the two key heterocyclic rings. | Synthesis of piperazine-tagged nitroimidazole derivatives. | nih.gov |
Integration of Omics Technologies in Mechanistic Studies
Understanding the precise mechanism of action (MoA) and potential off-target effects is paramount for the development of any new therapeutic agent. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate how compounds like this compound interact with biological systems. nih.govpharmafeatures.com
Chemoproteomics for Target Identification: Chemical proteomics techniques can identify the direct protein targets of a small molecule within a complex cellular environment. mdpi.com Methods like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) can reveal which proteins physically bind to the compound, providing direct evidence of its molecular target(s) and potential off-target interactions. researchgate.net
Metabolomics for Pathway Analysis: By analyzing changes in the cellular metabolome following treatment with the compound, researchers can understand its impact on metabolic pathways. acs.org For example, metabolomic studies on imidazolopiperazine antimalarials revealed their role in disrupting the parasite's secretory pathway and protein trafficking. nih.gov This approach can uncover the downstream functional consequences of target engagement.
Transcriptomics and Genomics for Resistance Mechanisms: Studying changes in gene expression (transcriptomics) in response to drug treatment can provide clues about the MoA and identify potential biomarkers of response or resistance. In-vitro evolution studies coupled with whole-genome analysis can pinpoint genetic mutations that confer resistance to a compound, which often highlights the drug's target or a related pathway. nih.gov
The multi-omics approach, combining data from these different technologies, provides a holistic view of a drug's effect, from the initial protein interaction to the ultimate cellular response, accelerating the validation of its mechanism and safety profile. frontlinegenomics.com
Innovations in Computational Drug Design and Virtual Screening
Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries and the rational design of more potent and selective molecules. For a scaffold like this compound, these techniques can guide future research by predicting promising modifications and potential biological targets.
Ligand-Based and Structure-Based Virtual Screening: Hierarchical virtual screening campaigns have proven successful in identifying novel piperazine-based compounds. acs.org This often involves a multi-step process:
Ligand-Based Screening: Using the 3D shape and chemical features of known active compounds (a pharmacophore model) to search large databases for molecules with similar properties. Tools like ROCS (Rapid Overlay of Chemical Structures) are used for this purpose. acs.org
Structure-Based Screening (Docking): If the 3D structure of a target protein is known or can be modeled (homology modeling), compounds can be computationally "docked" into the binding site. acs.orgmdpi.com This predicts their binding orientation and affinity, allowing for the prioritization of compounds most likely to be active.
Molecular Dynamics (MD) Simulations: Once a promising compound-protein interaction is identified, MD simulations can be used to study the stability of this interaction over time. These simulations model the dynamic movements of the protein and the ligand, providing deeper insights into the binding mechanism and helping to refine the compound's structure for improved affinity and selectivity.
ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. mdpi.comnih.gov By flagging potential liabilities such as poor bioavailability or potential toxicity, these computational models help researchers focus resources on compounds with the highest probability of success.
The integration of these computational approaches allows for a "design-test-analyze" cycle that is significantly faster and more resource-efficient than relying solely on empirical screening. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1-(1H-imidazol-2-yl)propyl]piperazine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via the Mannich reaction , a common approach for piperazine-imidazole hybrids. For example, analogous derivatives are prepared by reacting imidazole derivatives with para-fluorophenyl-piperazine (pFPP) under reflux conditions. Key intermediates are characterized using FT-IR spectroscopy (to confirm functional groups like C-N and C=O) and ¹H/¹³C NMR (to verify regiochemistry and substitution patterns) .
Q. How is the purity and stability of this compound assessed during synthesis?
- Methodological Answer : Purity is monitored via thin-layer chromatography (TLC) using solvent systems like ethyl acetate:hexane (1:8). Stability is evaluated by storing the compound under controlled conditions (e.g., 2–8°C in a dry environment) and re-analyzing via HPLC or mass spectrometry to detect degradation products .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Basic screening includes:
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans), with MIC (minimum inhibitory concentration) values calculated .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety margins .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in receptor-binding studies?
- Methodological Answer :
- Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to the imidazole ring to modulate electron density and receptor affinity.
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., serotonin receptors 5-HT2B/2C) and guide rational design .
- SAR studies : Compare analogs (e.g., chlorophenyl or fluorophenyl derivatives) to correlate structural features with activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize protocols : Ensure consistent assay conditions (e.g., pH, serum concentration) to minimize variability.
- Validate via orthogonal methods : Confirm antileishmanial activity using both promastigote (cell viability) and amastigote (intracellular parasite) assays .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., piperazine-triazole hybrids) to identify trends .
Q. What advanced techniques are used to study metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced degradation : Expose the compound to heat, light, or oxidative stress (H₂O₂) and profile degradation products using high-resolution mass spectrometry (HRMS) .
Data Analysis and Reporting
Q. How should researchers present spectroscopic data to ensure reproducibility?
- Methodological Answer :
- Include full spectral parameters in supplementary materials: NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and IR absorption bands (cm⁻¹).
- Provide HRMS data with exact masses (e.g., m/z 262.1106 for C₁₃H₁₅ClN₄⁺) and isotope patterns to confirm molecular formulas .
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
